Hexanediamine
Description
1,6-Hexanediamine (HDA), also known as hexamethylenediamine, is a linear aliphatic diamine with the chemical formula C₆H₁₆N₂. It is a critical monomer in synthesizing polyamides (e.g., nylon-6,6) and polyurethanes due to its bifunctional amine groups, which enable cross-linking and polymerization reactions . HDA is industrially significant, with annual production capacities exceeding 180,000 tons, as highlighted by recent industrial expansions . Its symmetrical structure (NH₂-(CH₂)₆-NH₂) contributes to high mechanical strength and ordered hydrogen bonding in polymers, making it ideal for biomedical materials and high-performance composites .
Properties
CAS No. |
30140-39-7 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
hexane-1,1-diamine |
InChI |
InChI=1S/C6H16N2/c1-2-3-4-5-6(7)8/h6H,2-5,7-8H2,1H3 |
InChI Key |
SYECJBOWSGTPLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of HDA and Comparable Diamines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) |
|---|---|---|---|---|---|
| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | 39–42 | 204–205 | Highly soluble |
| 1,5-Pentanediamine (Cadaverine) | C₅H₁₄N₂ | 102.18 | 9–10 | 178–179 | Soluble |
| 1,4-Butanediamine | C₄H₁₂N₂ | 88.15 | 27–29 | 158–160 | Soluble |
| 1,3-Propanediamine | C₃H₁₀N₂ | 74.13 | -37 | 135–136 | Miscible |
Key Observations :
- Chain Length : HDA’s longer alkyl chain (C6) enhances polymer crystallinity and thermal stability compared to shorter-chain diamines like 1,5-pentanediamine (C5) or 1,4-butanediamine (C4) .
- Symmetry : HDA’s symmetrical structure promotes ordered hydrogen bonding in polyamides, leading to higher tensile strength than asymmetric diamines such as L-lysine-based diisocyanates .
Key Findings :
- Adhesives : HDA-modified adhesives exhibit superior wet strength (e.g., 1.2 MPa in plywood) compared to propanamine-based formulations, which fail under moisture .
- Catalysis: HDA outperforms tetrapropylammonium bromide (TPABr) as a structure-directing agent in ZSM-5 zeolite synthesis, achieving 44% methanol conversion after 24 hours .
- Biomedical Use : HDA-derived polyurethanes show higher elasticity (Young’s modulus ~1.5 GPa) than lysine-based alternatives due to symmetrical hard segments .
Environmental and Toxicity Profiles
- Toxicity : HDA is moderately toxic (LD₅₀ = 750 mg/kg in rats), requiring careful handling, whereas cadaverine is less toxic but emits foul odors .
- Biodegradability: HDA-based polyurethanes degrade into non-toxic byproducts, unlike traditional isocyanates .
Performance in Polymer Blends
Table 3: Copolymer Properties with HDA
Insights :
- Introducing HDA into PA5T (poly(pentamethylene terephthalamide)) improves melt-processability without compromising heat resistance .
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